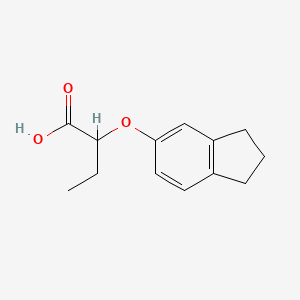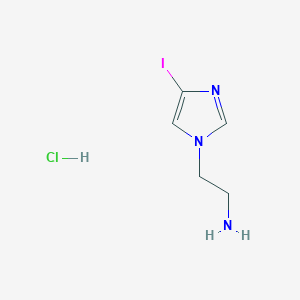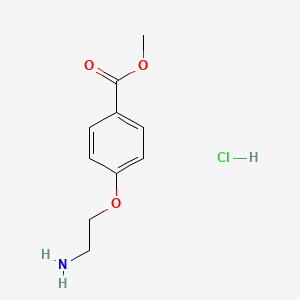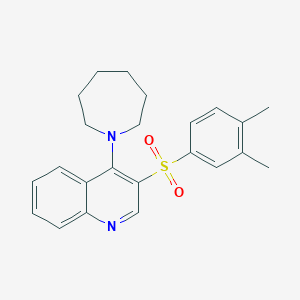
Sodium 2-(pyridazin-4-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 2-(pyridazin-4-yl)acetate, also known as 4-Pyridazineacetic Acid Sodium Salt or 2-(Pyridazin-4-yl)acetic acid sodium hydride, is a chemical compound with the molecular formula C6H5N2NaO2 and a molecular weight of 160.11 .
Molecular Structure Analysis
The molecular structure of this compound is based on the pyridazinone scaffold, which is a six-membered ring containing two nitrogen atoms at positions 1 and 2 .Wissenschaftliche Forschungsanwendungen
Organotin(IV) Complex Synthesis :
- Sodium bis(2-pyridylthio)acetate ligand has been used to synthesize mono- and di-organotin(IV) derivatives. These complexes show potential for hydrolysis, as evidenced by ESI-MS spectra indicating the existence of hydrolyzed species (Benetollo et al., 2005).
Food Preservation :
- Sodium acetate, a related compound, demonstrates antimicrobial and antioxidant effects, particularly in preserving refrigerated sliced salmon. It effectively inhibits various spoilage microorganisms and delays lipid oxidation, extending shelf life (Sallam, 2007).
Catalysis in Chemical Reactions :
- Sodium acetate has been used as a catalyst in multicomponent reactions, facilitating the efficient formation of complex chemical structures. This highlights its role in enabling diverse chemical syntheses with potential biomedical applications (Elinson et al., 2014).
Energy Storage :
- Sodium acetate trihydrate, a related sodium compound, exhibits promise as a phase change material for energy storage. Its thermal properties make it suitable for use in thermal energy storage systems (Wang et al., 2019).
Electrochemical Applications :
- The sodium/pyrite battery, involving sodium and pyrite, has been researched for its high discharge capacity and potential as a cheap material for rechargeable batteries. This study highlights the electrochemical properties relevant to energy storage technologies (Kim et al., 2007).
Biogas Production :
- Sodium hydroxide, a sodium-based compound, has been studied for its role in enhancing biogas production during the anaerobic digestion of pulp and paper sludge. This research suggests that sodium compounds can be effective in improving methane yield in biogas production processes (Lin et al., 2009).
Corrosion Inhibition :
- Pyridazine compounds, which are structurally related to Sodium 2-(pyridazin-4-yl)acetate, have been evaluated for their effectiveness in inhibiting steel corrosion in acidic environments. The studies demonstrate the potential of these compounds in protecting metal surfaces (Bouklah et al., 2004).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Pyridazinone derivatives, including Sodium 2-(pyridazin-4-yl)acetate, have shown a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant and various other anticipated biological activities . Therefore, they continue to be an area of interest in medicinal chemistry and drug discovery programmes .
Eigenschaften
IUPAC Name |
sodium;2-pyridazin-4-ylacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2.Na/c9-6(10)3-5-1-2-7-8-4-5;/h1-2,4H,3H2,(H,9,10);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUFSTXGKNYDRMS-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=NC=C1CC(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N2NaO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2Z)-N-(1,3-thiazol-2-yl)-2-{[3-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2756569.png)
![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-5-chlorothiophene-2-carboxamide](/img/structure/B2756570.png)
![2-(2-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2756571.png)


![2-(3-methoxybenzyl)-5-methyl-7-(2-toluidino)[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B2756574.png)

![2-[(4-Bromophenyl)sulfanyl]-1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone](/img/structure/B2756578.png)
![(2Z)-6-chloro-2-[(5-chloro-2-methoxyphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2756579.png)

![4-(4-Bromophenyl)-2-{[2-(4-chlorophenyl)ethyl]amino}-4-oxobutanoic acid](/img/structure/B2756583.png)
